Cas no 40478-12-4 (N-(hydroxymethyl)-4-nitrobenzamide)

N-(Hydroxymethyl)-4-nitrobenzamide is a nitroaromatic compound featuring both hydroxymethyl and amide functional groups attached to a benzene ring. This white to off-white crystalline solid exhibits moderate solubility in polar organic solvents, with limited water solubility. The hydroxymethyl group enhances reactivity for further chemical modifications, while the electron-withdrawing nitro group at the para position influences the compound's electronic properties. Its molecular structure (C8H8N2O4, MW 196.16 g/mol) makes it valuable as an intermediate in pharmaceutical synthesis and organic transformations. The compound demonstrates stability under standard storage conditions and shows potential as a building block for more complex molecules. Its melting point typically ranges between 145-150°C, with characteristic IR absorption bands at 1660 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
N-(hydroxymethyl)-4-nitrobenzamide structure
40478-12-4 structure
Product Name:N-(hydroxymethyl)-4-nitrobenzamide
CAS No:40478-12-4
MF:C8H8N2O4
MW:196.160121917725
CID:2632716
PubChem ID:726735
Update Time:2025-07-02

N-(hydroxymethyl)-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(hydroxymethyl)-4-nitrobenzamide
    • 40478-12-4
    • AKOS002347936
    • SDCCGMLS-0065393.P001
    • SCHEMBL10604485
    • n(hydroxymethyl)4nitrobenzamide
    • F0090-0073
    • Inchi: 1S/C8H8N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4,11H,5H2,(H,9,12)
    • InChI Key: CQBAFPMQYMJXAZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)[N+](=O)[O-])NCO

Computed Properties

  • Exact Mass: 196.04840674Da
  • Monoisotopic Mass: 196.04840674Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 95.2Ų

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